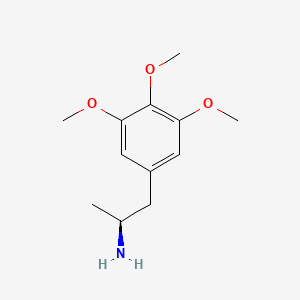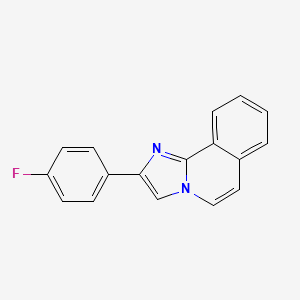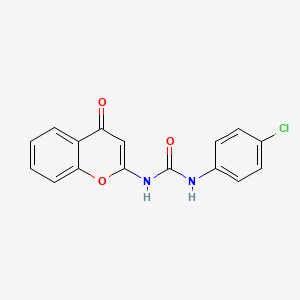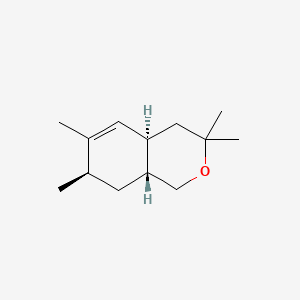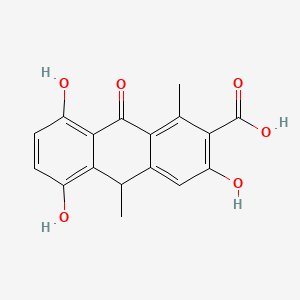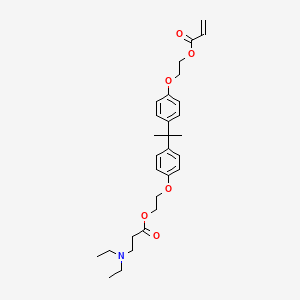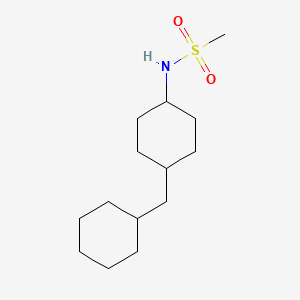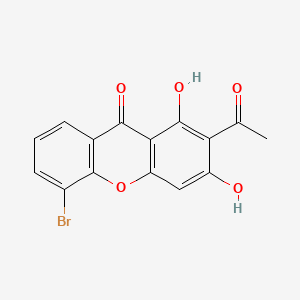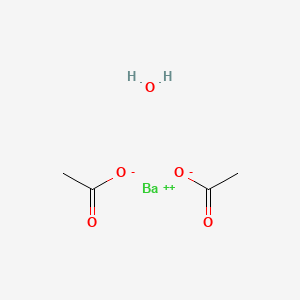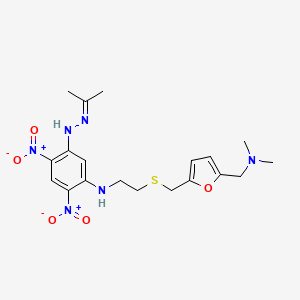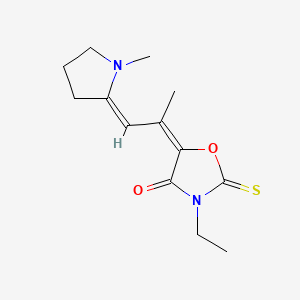
3-Ethyl-5-(1-methyl-2-(1-methyl-2-pyrrolidinylidene)ethylidene)-2-thioxooxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, a thioxo group, and a pyrrolidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one typically involves multi-step organic reactions. The starting materials often include ethyl derivatives and pyrrolidine compounds. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes. The reaction temperature and time are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one
- 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-oxooxazolidin-4-one
Uniqueness
3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
41560-92-3 |
|---|---|
Fórmula molecular |
C13H18N2O2S |
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
(5E)-3-ethyl-5-[(1Z)-1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H18N2O2S/c1-4-15-12(16)11(17-13(15)18)9(2)8-10-6-5-7-14(10)3/h8H,4-7H2,1-3H3/b10-8-,11-9+ |
Clave InChI |
LEOSWUSPSSGMKS-PNQPDEHRSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C(/C)\C=C/2\CCCN2C)/OC1=S |
SMILES canónico |
CCN1C(=O)C(=C(C)C=C2CCCN2C)OC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


